蛋白降解剂 1 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

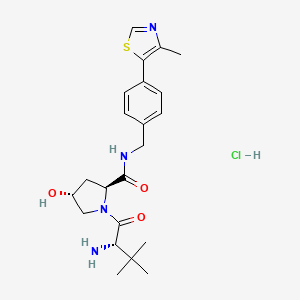

Protein degrader 1 hydrochloride, also known as (S,R,S)-AHPC monohydrochloride, is a VH032-based VHL ligand used in the recruitment of the von Hippel-Lindau (VHL) protein . It can be connected to the ligand for protein (e.g., BCR-ABL1) by a linker to form PROTACs . For example, GMB-475, a PROTAC, induces the degradation of BCR-ABL1 .

Chemical Reactions Analysis

Protein degrader 1 hydrochloride is used in the formation of PROTACs . It can be connected to the ligand for protein (e.g., BCR-ABL1) by a linker to form PROTACs . GMB-475, a PROTAC, induces the degradation of BCR-ABL1 .

Physical And Chemical Properties Analysis

Protein degrader 1 hydrochloride has a molecular weight of 467.02 . It appears as a solid and its color ranges from white to yellow . It is soluble in DMSO and water .

科学研究应用

Targeted Protein Degradation (TPD)

Protein degraders are a class of therapeutics that can simultaneously engage a protein of interest (POI) and an E3 ligase to achieve polyubiquitination and proteasome-mediated degradation of the POI . This approach has the potential to significantly expand the druggable proteome .

Overcoming Drug Resistance

Protein degraders could target “undruggable targets” and overcome drug resistance through the ubiquitin–proteasome pathway (UPP) and lysosome pathway .

Oral Drug Delivery

Most clinical candidates of protein degraders are designed for oral administration . A team from AstraZeneca published a design strategy that prioritizes low molecular weight cereblon EBMs to improve oral absorption, and optimizes for low intrinsic clearance to mitigate high first-pass metabolism .

Parenteral Drug Delivery

Parenteral drug delivery, implemented early in research and supported by pharmacokinetic–pharmacodynamic modelling, can enable exploration of a broader drug design space, expand the scope of accessible targets and deliver on the promise of protein degraders as a therapeutic modality .

Biologics as Binders

In recent years, biologics such as proteins and nucleic acids have been used as binders for targeting proteins, thereby expanding the scope of TPD platforms to include secreted proteins, transmembrane proteins, and soluble but highly disordered intracellular proteins .

Biosensing Applications

Surface Plasmon Resonance Imaging (SPRi) is a highly sensitive, real-time, and label-free biosensing application. Thanks to the extensive investigations on SPRi, multiplex biomarker screening in a high-throughput manner could be achieved .

作用机制

Target of Action

The primary targets of protein degrader 1 hydrochloride are proteins of interest (POIs) within cells . These targets are engaged by a component of the degrader known as the target binding moiety (TBM) . The TBM allows the degrader to selectively bind to the POI, marking it for degradation .

Mode of Action

Protein degrader 1 hydrochloride operates through a mechanism known as targeted protein degradation (TPD) . This involves the use of a three-component design comprising a TBM for a POI, a ubiquitin E3 ligase binding moiety (EBM), and a linker to connect the two binders . Through this design, the therapeutic can simultaneously engage a POI and an E3 ligase to achieve polyubiquitination and proteasome-mediated degradation of the POI .

Biochemical Pathways

The action of protein degrader 1 hydrochloride affects the ubiquitin-proteasome system, a major pathway for protein degradation within cells . By engaging this pathway, the compound can selectively target and degrade proteins that are involved in disease pathogenesis .

Pharmacokinetics

The pharmacokinetic properties of protein degrader 1 hydrochloride are still under investigation. It is known that many protein degraders are designed for oral administration . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial factors that influence its therapeutic efficacy .

Result of Action

The result of the action of protein degrader 1 hydrochloride is the selective degradation of its target proteins . This can lead to the modulation of cellular processes and pathways that are regulated by these proteins, potentially leading to therapeutic benefits .

Action Environment

The action of protein degrader 1 hydrochloride can be influenced by various environmental factors. These include the cellular environment, the presence of other molecules, and the physicochemical properties of the compound itself

未来方向

As we look towards the future, an oral-centric discovery paradigm will overly constrain the chemical designs that are considered and limit the potential to drug novel targets . Parenteral drug delivery, implemented early in research and supported by pharmacokinetic–pharmacodynamic modelling, can enable exploration of a broader drug design space, expand the scope of accessible targets and deliver on the promise of protein degraders as a therapeutic modality .

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17+,19-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRTWGCWUBURGU-MSSRUXLCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)

![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)

![2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One](/img/structure/B560550.png)

![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)